

# Early-Phase Clinical Trial Results for Indacaterol in COPD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Indacaterol, a long-acting beta2-adrenergic agonist (LABA), in the treatment of Chronic Obstructive Pulmonary Disease (COPD). This document focuses on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to support further research and development in respiratory medicine.

#### **Mechanism of Action**

Indacaterol functions as a selective beta2-adrenergic agonist.[1][2] Upon inhalation, it stimulates beta2-adrenergic receptors located on the smooth muscle cells of the airways.[1][3] This activation triggers a cascade of intracellular events, primarily the activation of adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD. In vitro studies have demonstrated that indacaterol exhibits a high affinity for lipid raft domains within the airway membrane, which contributes to its long duration of action, allowing for oncedaily dosing.





Click to download full resolution via product page

Indacaterol's signaling pathway leading to bronchodilation.

#### **Early-Phase Clinical Trial Data**

Numerous early-phase clinical trials have evaluated the efficacy, safety, and pharmacokinetic profile of indacaterol in patients with moderate-to-severe COPD. Below are summaries of key quantitative data from these studies, presented for comparative analysis.

## Efficacy Data: Forced Expiratory Volume in 1 second (FEV1)

A primary endpoint in COPD clinical trials is the measurement of trough FEV1, which assesses the long-acting effects of the bronchodilator.



| Study (Trial                                   | Treatment<br>Arms                   | Duration | Mean Change from Baseline in Trough FEV1 (L) | Comparator                      | p-value |
|------------------------------------------------|-------------------------------------|----------|----------------------------------------------|---------------------------------|---------|
| INHANCE<br>(NCT006343<br>59)                   | Indacaterol<br>150 µg once<br>daily | 26 weeks | 0.18                                         | Placebo                         | <0.001  |
| Indacaterol<br>300 µg once<br>daily            | 26 weeks                            | 0.18     | Placebo                                      | <0.001                          |         |
| Tiotropium 18<br>μg once daily<br>(open-label) | 26 weeks                            | 0.14     | Placebo                                      | <0.001                          | •       |
| INTIME<br>(NCT006154<br>59)                    | Indacaterol<br>150 μg once<br>daily | 14 days  | 0.17                                         | Placebo                         | <0.001  |
| Indacaterol<br>300 µg once<br>daily            | 14 days                             | 0.15     | Placebo                                      | <0.001                          |         |
| Tiotropium 18<br>μg once daily                 | 14 days                             | 0.13     | Placebo                                      | <0.001                          | •       |
| INSIST<br>(NCT008284<br>58)                    | Indacaterol<br>150 μg once<br>daily | 12 weeks | 0.18                                         | Salmeterol 50<br>µg twice daily | <0.05   |
| INLIGHT-2                                      | Indacaterol<br>150 μg once<br>daily | 12 weeks | 0.14                                         | Salmeterol 50<br>µg twice daily | <0.001  |

#### **Onset of Action**

The rapid onset of action is a crucial characteristic for patient-reported symptom relief.



| Study (Trial<br>ID)                 | Treatment<br>Arms                   | Time Point                        | Mean FEV1<br>Improveme<br>nt from<br>Baseline (L) | Comparator | p-value |
|-------------------------------------|-------------------------------------|-----------------------------------|---------------------------------------------------|------------|---------|
| INTIME<br>(NCT006154<br>59)         | Indacaterol<br>150 µg once<br>daily | 5 minutes<br>post-dose<br>(Day 1) | 0.12                                              | Placebo    | <0.001  |
| Indacaterol<br>300 µg once<br>daily | 5 minutes<br>post-dose<br>(Day 1)   | 0.13                              | Placebo                                           | <0.001     |         |
| Tiotropium 18<br>μg once daily      | 5 minutes<br>post-dose<br>(Day 1)   | 0.04                              | Placebo                                           | NS         | _       |

### **Safety and Tolerability**

The safety profile of Indacaterol has been extensively studied. The following table summarizes the incidence of common adverse events.



| Study<br>(Pooled<br>Analysis)    | Indacaterol<br>150 μg<br>(n=2611) | Indacaterol<br>300 μg<br>(n=1157) | Placebo<br>(n=2012) | Salmeterol<br>50 µg<br>(n=895) | Tiotropium<br>18 µg<br>(n=1214) |
|----------------------------------|-----------------------------------|-----------------------------------|---------------------|--------------------------------|---------------------------------|
| Any Adverse<br>Event (%)         | 63.8                              | 65.5                              | 60.5                | 64.9                           | 62.9                            |
| Nasopharyngi<br>tis (%)          | 9.0                               | 8.1                               | 7.9                 | 10.1                           | 7.8                             |
| Headache<br>(%)                  | 5.7                               | 6.0                               | 5.3                 | 6.3                            | 4.8                             |
| Cough (%)                        | 4.9                               | 6.6                               | 3.5                 | 3.6                            | 4.3                             |
| COPD<br>Exacerbation<br>(%)      | 17.9                              | 17.5                              | 23.0                | 18.3                           | 17.3                            |
| Serious<br>Adverse<br>Events (%) | 10.4                              | 12.3                              | 10.5                | 11.2                           | 11.0                            |

### **Experimental Protocols**

The following sections detail the methodologies of key early-phase clinical trials for Indacaterol.

#### **INHANCE Study (Adaptive Seamless Design)**

The INHANCE study utilized an innovative adaptive seamless design to combine dose-finding (Phase IIb) and confirmation of efficacy and safety (Phase III) into a single trial.

- Study Design: A multicenter, double-blind, randomized, placebo- and active-controlled, parallel-group study with two stages.
  - Stage 1 (14 days): Dose-finding stage with seven treatment arms: Indacaterol (75, 150, 300, and 600 μg once daily), formoterol (12 μg twice daily), open-label tiotropium (18 μg once daily), and placebo. An independent data monitoring committee selected two indacaterol doses to proceed to Stage 2 based on predefined efficacy and safety criteria.







- $\circ~$  Stage 2 (26 weeks): The selected indacaterol doses (150  $\mu g$  and 300  $\mu g)$  were compared with placebo and open-label tiotropium.
- Patient Population: Patients with moderate-to-severe COPD.
- Primary Efficacy Endpoint: Trough FEV1 at Week 12.
- Secondary Endpoints: FEV1 area under the curve (AUC) from 1 to 4 hours post-dose, health status (St. George's Respiratory Questionnaire SGRQ), and safety assessments.





Click to download full resolution via product page

Workflow of the INHANCE adaptive seamless design clinical trial.



#### **INTIME Study (Crossover Design)**

The INTIME study was designed to provide a direct comparison of the bronchodilator efficacy of indacaterol with tiotropium.

- Study Design: A randomized, double-blind, multi-dose, three-period, incomplete-block, crossover study. Patients received three of the four following treatments, each for 14 days, separated by a 14-day washout period:
  - Indacaterol 150 μg once daily
  - Indacaterol 300 μg once daily
  - Tiotropium 18 μg once daily
  - Placebo
- Patient Population: Patients with moderate-to-severe COPD.
- Primary Efficacy Endpoint: Trough FEV1 at 24 hours post-dose after 14 days of treatment.
   The study was powered to demonstrate the non-inferiority of indacaterol to tiotropium for this endpoint.
- Secondary Endpoints: FEV1 at 5 minutes post-dose on Day 1 to assess the onset of action, and safety and tolerability.

#### Conclusion

The early-phase clinical trials for Indacaterol have consistently demonstrated its efficacy in providing rapid and sustained 24-hour bronchodilation in patients with COPD. The data indicate that both 150 µg and 300 µg once-daily doses of indacaterol are superior to placebo and at least as effective as tiotropium in improving lung function. Furthermore, indacaterol has shown a faster onset of action compared to tiotropium. The safety and tolerability profile of indacaterol is favorable and consistent with the beta2-agonist drug class. The innovative adaptive seamless design of the INHANCE trial highlights a more efficient approach to drug development, combining dose-finding and confirmatory stages. These findings have



established indacaterol as a valuable therapeutic option for the maintenance treatment of COPD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Indacaterol | C24H28N2O3 | CID 6918554 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Indacaterol in COPD: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261526#early-phase-clinical-trial-results-for-indacaterol-in-copd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com